Palbociclib metabolite M4
Description
Palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, is primarily metabolized via hepatic pathways involving CYP3A4 and sulfotransferase SULT2A1. Its major metabolites include a glucuronide conjugate (pharmacologically inactive) and PF-05089326, a lactam metabolite with comparable potency to the parent drug . The metabolite referred to as "M4" in some studies is likely synonymous with PF-05089326, though explicit nomenclature varies. Palbociclib and its metabolites are excreted predominantly via feces (74.1%) and urine (17.5%), with minimal renal elimination of the parent drug (<7%) .
Properties
CAS No. |
571191-15-6 |
|---|---|
Molecular Formula |
C22H27N7O2 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-acetyl-2-[[5-(2-aminoethylamino)pyridin-2-yl]amino]-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H27N7O2/c1-13-17-12-26-22(27-18-8-7-15(11-25-18)24-10-9-23)28-20(17)29(16-5-3-4-6-16)21(31)19(13)14(2)30/h7-8,11-12,16,24H,3-6,9-10,23H2,1-2H3,(H,25,26,27,28) |
InChI Key |
YDDZYJNEXVSNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)NCCN)C4CCCC4)C(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Primary Metabolic Pathways
Palbociclib is metabolized through four principal pathways ( ):
-
Oxidation : Catalyzed by CYP3A4, forming hydroxylated intermediates.
-
Sulfonation : Mediated by sulfotransferases (SULT2A1), producing sulfated derivatives.
-
Glucuronidation : Conjugation via UDP-glucuronosyltransferases (UGTs), yielding a glucuronide metabolite (major circulating form).
-
Acylation : Minor pathway involving acetylation reactions.
The glucuronide conjugate accounts for 1.5% of excreted metabolites but represents 23% of circulating drug-related material in plasma .
Key Metabolite Characteristics
Note: These metabolites do not contribute significantly to pharmacological activity .
Glucuronidation
-
Reaction : Palbociclib + UDP-glucuronic acid → Glucuronide conjugate + UDP.
-
Enzyme : UGT1A9 (predominant isoform).
Sulfonation
-
Reaction : Palbociclib + 3'-phosphoadenosine-5'-phosphosulfate (PAPS) → Sulfamic acid conjugate + 3',5'-ADP.
-
Enzyme : SULT2A1.
Oxidation
-
Reaction : Hydroxylation at cyclopentyl or piperazine groups via CYP3A4.
-
Products : Multiple hydroxylated intermediates (e.g., M14) .
Glucuronide Conjugate
-
Molecular Formula : C₃₀H₃₇N₇O₈.
-
Mass : 623.67 g/mol.
-
Solubility : Enhanced hydrophilicity compared to parent compound .
Sulfamic Acid Derivative
-
Molecular Formula : C₂₄H₂₈N₇O₅S.
-
Mass : 526.59 g/mol.
Research Gaps and Limitations
-
No available data on "metabolite M4" in the provided literature.
-
Limited characterization of oxidized intermediates beyond structural identification .
-
Pharmacokinetic impacts of genetic polymorphisms in UGTs/SULTs remain understudied .
Comparative Metabolism of CDK4/6 Inhibitors
| Parameter | Palbociclib | Abemaciclib | Ribociclib |
|---|---|---|---|
| Primary Enzyme | CYP3A4/SULT2A1 | CYP3A4 | CYP3A4 |
| Major Metabolite | Glucuronide/sulfamate | Oxidized derivatives | Oxidized derivatives |
| Inhibition Potential | None | CYP3A4 weak inhibitor | CYP3A4 strong inhibitor |
Comparison with Similar Compounds
Comparison with Similar Compounds: CDK4/6 Inhibitors and Their Metabolites
Palbociclib vs. Abemaciclib
Abemaciclib distinguishes itself through its pharmacologically active metabolites, including M2, M20, and M18, which contribute to its therapeutic efficacy. These metabolites exhibit similar potency to the parent drug and account for a significant proportion of systemic exposure, necessitating monitoring during treatment . In contrast, palbociclib’s metabolites, such as M4/PF-05089326, are clinically irrelevant due to low plasma concentrations .
Key Differences:
- Metabolic Pathways:
- Excretion:
Palbociclib vs. Ribociclib
Like palbociclib, ribociclib is metabolized by CYP3A4 but differs in pharmacokinetic behavior, showing dose-dependent over-proportional exposure increases .
Key Differences:
- Drug-Drug Interactions:
Comparative Data Table: CDK4/6 Inhibitors and Metabolites
| Parameter | Palbociclib | Abemaciclib | Ribociclib |
|---|---|---|---|
| Active Metabolites | PF-05089326 (M4)* | M2, M20, M18 | None |
| Clinical Significance | Not significant | Significant | Not significant |
| Metabolic Enzymes | CYP3A4, SULT2A1 | CYP3A4, CYP2C8 | CYP3A4 |
| Excretion | Feces (74%), Urine (17.5%) | Feces (59%), Urine (22%) | Feces (69%), Urine (23%) |
| Renal Dose Adjustment | Not required (mild-moderate) | Required (severe impairment) | Not required |
*M4/PF-05089326 has comparable potency but minimal systemic exposure (<3%) .
Research Findings and Implications
- Abemaciclib’s Metabolites: Contribute to prolonged target inhibition, enhancing efficacy but increasing toxicity risks (e.g., diarrhea, neutropenia) .
- Resistance Mechanisms: Both palbociclib and abemaciclib face resistance via metabolic adaptations (e.g., upregulated OXPHOS), though combination therapies (e.g., with glutaminase inhibitors) show promise in counteracting these pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
